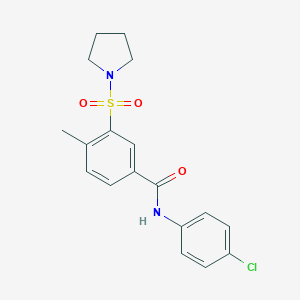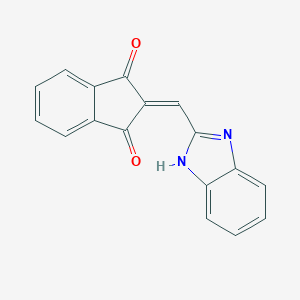![molecular formula C13H16N2O3 B259153 1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone, or more commonly known as Furosemide, is a loop diuretic drug used to treat conditions such as edema and hypertension. Furosemide is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in the reduction of edema and blood pressure.
作用機序
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in the reduction of edema and blood pressure.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects. It increases the excretion of water and electrolytes, including sodium, chloride, potassium, and calcium. It also increases the excretion of uric acid and bicarbonate. Furosemide can also lead to metabolic alkalosis, hypokalemia, and hyperuricemia.
実験室実験の利点と制限
Furosemide has several advantages and limitations for lab experiments. Its potent diuretic effects make it useful in the study of kidney function and electrolyte balance. However, its effects on other organs and systems may limit its use in certain experiments. Additionally, the potential for metabolic alkalosis, hypokalemia, and hyperuricemia may need to be taken into account when designing experiments.
将来の方向性
There are several future directions for research involving Furosemide. One area of interest is the development of new loop diuretics with improved efficacy and fewer side effects. Another area of research is the study of the effects of Furosemide on other organs and systems, such as the cardiovascular system and the central nervous system. Additionally, the use of Furosemide in combination with other drugs for the treatment of various medical conditions is an area of ongoing research.
合成法
The synthesis of Furosemide involves the condensation of 2-furoic acid with glycine ethyl ester to form 2-(2-furyl)-3-amino-2-oxopropionic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 1-(2-furyl)-3-(acetylamino)-2-propanone. The final step involves the reaction of 1-(2-furyl)-3-(acetylamino)-2-propanone with ammonia to form Furosemide.
科学的研究の応用
Furosemide has been extensively studied for its diuretic properties and has been used in the treatment of various medical conditions. It has also been used in scientific research to study the effects of loop diuretics on the kidneys and other organs.
特性
製品名 |
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
1-[furan-2-yl-(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O3/c16-11-5-1-7-14(11)13(10-4-3-9-18-10)15-8-2-6-12(15)17/h3-4,9,13H,1-2,5-8H2 |
InChIキー |
XKLPYZGOVLQXDD-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(C2=CC=CO2)N3CCCC3=O |
正規SMILES |
C1CC(=O)N(C1)C(C2=CC=CO2)N3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)



![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)